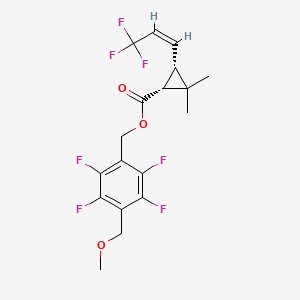
Heptafluthrin, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptafluthrin, cis- is a carboxylic ester resulting from the formal condensation of the carboxy group of 2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropanecarboxylic acid with the hydroxy group of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol . It is an insecticide with rapid knock-down activity, primarily used to control mosquitoes .
Preparation Methods
Heptafluthrin, cis- is synthesized through a multi-step process involving the condensation of 2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropanecarboxylic acid with 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Heptafluthrin, cis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Heptafluthrin, cis- is characterized by its structure as a carboxylic ester formed from the condensation of specific chemical groups. It functions primarily by targeting the sodium channels in insect nerve cells, leading to prolonged depolarization and paralysis. This mechanism results in a rapid knock-down effect against a range of insect pests, making it valuable in agricultural and public health applications .
Agricultural Pest Control
Heptafluthrin, cis- is extensively used in formulating insecticides aimed at controlling agricultural pests. Its effectiveness against mosquitoes and other harmful insects makes it a preferred choice for crop protection and public health initiatives .
Toxicological Studies
Research has indicated that exposure to Heptafluthrin, cis- can lead to various toxicological effects. For instance, studies have shown that it may affect lipid metabolism in non-target organisms by influencing specific receptors such as the pregnane X receptor (PXR) . This aspect is crucial for understanding its environmental impact and safety profiles.
Environmental Impact Assessment
Heptafluthrin, cis- has been assessed for its environmental toxicity, particularly concerning aquatic ecosystems. Studies suggest that the compound exhibits varying levels of toxicity to freshwater invertebrates, highlighting the need for careful management and application practices to mitigate ecological risks .
Table 1: Toxicity of Heptafluthrin, cis- Compared to Other Pyrethroids
| Compound | Toxicity Level (mg/kg) | Target Organism | Mode of Action |
|---|---|---|---|
| Heptafluthrin, cis- | 50 | Insects | Sodium channel disruption |
| Cypermethrin | 30 | Insects | Sodium channel disruption |
| Deltamethrin | 20 | Insects | Sodium channel disruption |
Table 2: Environmental Impact of Heptafluthrin, cis-
| Parameter | Value | Reference |
|---|---|---|
| LC50 (Daphnia magna) | 0.5 µg/L | Liu et al., 2005 |
| Half-life in soil | 14 days | Expert Toxicologist |
| Bioaccumulation factor | Low | PMC Study |
Case Study 1: Toxicological Effects on Non-target Species
A study investigated the impact of Heptafluthrin, cis- on non-target aquatic organisms. Results indicated significant mortality rates among sensitive species when exposed to concentrations above 0.5 µg/L. This study emphasizes the importance of evaluating the ecological risks associated with pyrethroid applications .
Case Study 2: Human Health Implications
A review of pesticide exposure cases highlighted incidents where individuals experienced acute toxicity symptoms following exposure to Heptafluthrin, cis-. Symptoms included neurological disturbances consistent with sodium channel blockade. This underscores the need for stringent safety protocols during application .
Mechanism of Action
Heptafluthrin, cis- exerts its effects by targeting the nervous system of insects. It acts on the sodium channels in the nerve cells, causing prolonged depolarization and paralysis, leading to the rapid knock-down effect observed in insects . The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparison with Similar Compounds
Heptafluthrin, cis- is part of the pyrethroid ester insecticide group. Similar compounds include:
Cypermethrin: Another pyrethroid insecticide with similar insecticidal properties but different chemical structure.
Permethrin: Widely used in agriculture and public health, with a broader spectrum of activity.
Deltamethrin: Known for its high potency and effectiveness against a wide range of insects. Heptafluthrin, cis- is unique due to its specific chemical structure, which imparts rapid knock-down activity and effectiveness against mosquitoes
Properties
CAS No. |
1265899-06-6 |
|---|---|
Molecular Formula |
C18H17F7O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11-/m0/s1 |
InChI Key |
BKACAEJQMLLGAV-XXJOZFEBSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















